molecular formula C9H11BrN2O3S B1294047 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine CAS No. 889676-35-1

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Cat. No.: B1294047
CAS No.: 889676-35-1
M. Wt: 307.17 g/mol
InChI Key: GIMCCYOGOYDJFI-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H11BrN2O3S. It is characterized by the presence of a bromopyridine ring attached to a sulfonyl group, which is further connected to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMCCYOGOYDJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649572
Record name 4-(5-Bromopyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889676-35-1
Record name 4-(5-Bromopyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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